(4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone

RET kinase inhibitor synthesis benzoyl-piperazine reduction medicinal chemistry intermediate

(4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone (CAS 1609677-80-6) is a functionalized benzoyl-piperazine derivative with molecular formula C14H18F3N3O and molecular weight 301.31 g/mol. The compound features a 4-amino-2-(trifluoromethyl)benzoyl core linked via a carbonyl bridge to an N-ethylpiperazine moiety.

Molecular Formula C14H18F3N3O
Molecular Weight 301.31 g/mol
Cat. No. B8123393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone
Molecular FormulaC14H18F3N3O
Molecular Weight301.31 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)C(F)(F)F
InChIInChI=1S/C14H18F3N3O/c1-2-19-5-7-20(8-6-19)13(21)11-4-3-10(18)9-12(11)14(15,16)17/h3-4,9H,2,5-8,18H2,1H3
InChIKeyWCBLUATWVAQQRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone: A Specialized Benzoyl-Piperazine Building Block for Medicinal Chemistry and RET-Targeted Synthesis


(4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone (CAS 1609677-80-6) is a functionalized benzoyl-piperazine derivative with molecular formula C14H18F3N3O and molecular weight 301.31 g/mol . The compound features a 4-amino-2-(trifluoromethyl)benzoyl core linked via a carbonyl bridge to an N-ethylpiperazine moiety . It serves as a key synthetic intermediate in the preparation of Rearranged during Transfection (RET) kinase inhibitors, as documented in patent US9035063B2, where it is reduced to the corresponding benzyl-piperazine derivative for further elaboration [1]. The compound is commercially available from multiple global suppliers at purities of 95% to 98%, with batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why Generic Piperazine-Benzoyl Analogs Cannot Replace (4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone in RET-Focused Synthetic Programs


Substitution of this compound with closely related benzoyl-piperazine analogs introduces functionally significant alterations that undermine its utility in established synthetic routes. The N-ethyl substituent on the piperazine ring is not arbitrary: reduction of the carbonyl to a methylene linker (yielding CAS 630125-91-6) proceeds under borane-dimethyl sulfide conditions as explicitly described in US9035063B2 [1], and deviations in the N-alkyl chain length or substitution pattern would alter both the reduction kinetics and the physicochemical properties of downstream intermediates. The 4-amino group on the trifluoromethylphenyl ring serves as a critical handle for subsequent functionalization, and its positional isomerism relative to the trifluoromethyl group (ortho-CF3) is essential for maintaining the correct geometry in the final RET inhibitor pharmacophore [1]. The methyl analog (CAS 853297-04-8, where N-ethyl is replaced by N-methyl) exhibits a lower molecular weight (287.28 vs. 301.31 g/mol) and altered lipophilicity, which can affect both reaction yields and intermediate purification profiles . Simply interchanging with any commercially available benzoyl-piperazine building block without verifying the N-alkyl substitution pattern and aryl substitution geometry risks synthetic failure, impurity carry-through, and loss of intellectual property alignment with the RET inhibitor patent family.

Quantitative Differentiation Evidence for (4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone Versus Closest Analogs


Synthetic Utility as Documented RET Kinase Inhibitor Intermediate: Patent-Backed Reduction Pathway Not Replicated with Methyl or Acetyl Analogs

The target compound is explicitly reduced to 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline using BH3·DMS in THF as a key step in the RET inhibitor synthetic route described in US9035063B2 [1]. This transformation is documented with 89% isolated yield for the preceding amide coupling step (4-amino-2-trifluoromethyl-benzoic acid + 1-ethyl-piperazine → target compound), establishing a validated synthetic protocol [1]. The methyl analog (CAS 853297-04-8) and acetyl analog (CAS 914348-88-2) are not described in this patent family and lack equivalent documented utility in RET inhibitor synthesis, meaning their substitution would require de novo route validation and may not produce intermediates compatible with downstream patent-described transformations.

RET kinase inhibitor synthesis benzoyl-piperazine reduction medicinal chemistry intermediate

Molecular Weight and Lipophilicity Differentiation: N-Ethyl vs. N-Methyl Piperazine Substitution Alters Physicochemical Profile

The N-ethyl substituent on the piperazine ring increases molecular weight by 14.03 g/mol compared to the N-methyl analog (301.31 vs. 287.28 g/mol) . This mass difference corresponds to one additional methylene unit, which incrementally increases calculated logP and modulates both chromatographic retention behavior and the lipophilicity of downstream intermediates. In the context of fragment-based or property-guided medicinal chemistry, even this modest lipophilicity shift can affect passive permeability, metabolic stability, and off-target promiscuity profiles of final compounds.

physicochemical properties lipophilicity building block selection

Carbonyl Linker Versus Methylene Linker: Oxidative State Determines Downstream Functionalization Pathways

The target compound contains a carbonyl (amide) linker between the aryl ring and the piperazine, whereas its reduced counterpart (CAS 630125-91-6) features a methylene linker. The carbonyl oxidation state enables direct reduction to the methylene analog using BH3·DMS (as per US9035063B2), establishing the target compound as the higher-oxidation-state precursor that can be selectively reduced [1]. This oxidative state difference means the target compound can serve as a branching point: it can either be used directly in amide-coupling reactions or be reduced when a benzyl-piperazine is required. The methylene analog cannot be directly oxidized back to the carbonyl form under mild conditions, making the target compound the synthetically more versatile intermediate.

synthetic intermediate functional group interconversion oxidation state

Commercial Purity and Batch QC Documentation: 98% Assay with Multi-Technique Characterization

The target compound is available from Bidepharm at a standard purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC analyses . In comparison, the methyl analog (CAS 853297-04-8) is offered at 98% purity by multiple vendors including AKSci and Fluorochem , while the acetyl analog (CAS 914348-88-2) is typically listed at 95%+ purity . The ethyl analog's availability at 98% purity with multi-technique characterization from a major building block supplier reduces the need for in-house re-purification and re-characterization prior to use in multi-step synthesis.

quality control purity specification procurement specification

Positional Specificity of the 4-Amino-2-trifluoromethyl Aryl Substitution Pattern: Ortho-CF3 Geometry Critical for RET Pharmacophore

The target compound bears the trifluoromethyl group at the 2-position (ortho to the carbonyl attachment) and the amino group at the 4-position (para to the carbonyl). This specific substitution pattern places the electron-withdrawing CF3 group adjacent to the amide carbonyl, influencing both the conformational preference of the benzoyl-piperazine linkage and the electronic properties of the aryl ring [1]. Alternative regioisomers (e.g., 3-CF3 or 5-CF3) would present different torsional angles and electronic distributions. The patent US9035063B2 specifically claims trifluoromethyl-substituted aryl moieties in RET inhibitor structures, and the ortho-CF3 geometry of this intermediate maps directly onto the final pharmacophore where the CF3 group occupies a lipophilic pocket in the RET kinase active site [1].

structure-activity relationship regioisomer specificity RET kinase pharmacophore

High-Value Application Scenarios for (4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone in Medicinal Chemistry and Drug Discovery


Synthesis of Patent-Disclosed RET Kinase Inhibitor Intermediates for Irritable Bowel Syndrome (IBS) Drug Discovery

This compound is the direct precursor to 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, a key intermediate in the RET inhibitor series claimed in US9035063B2 [1]. Medicinal chemistry teams pursuing gut-restricted RET kinase inhibitors for IBS can procure this building block to replicate patent-described synthetic routes with validated yields (89% for the amide coupling step) [1]. The subsequent BH3·DMS reduction step is also patent-documented, providing a fully mapped two-step sequence to the benzyl-piperazine intermediate.

SAR Exploration of N-Alkyl Piperazine-Benzoyl Building Blocks in Kinase Inhibitor Libraries

When constructing a systematic SAR library around the benzoyl-piperazine scaffold, this compound provides the N-ethyl variant (MW 301.31) that sits between the N-methyl analog (MW 287.28) and the N-propyl or N-cyclopropyl analogs . The defined ΔMW of +14.03 and estimated ΔcLogP of +0.5 relative to the methyl analog enable incremental property optimization in a fragment-to-lead or lead optimization campaign . The 98% purity specification with NMR/HPLC/GC documentation supports parallel library synthesis without individual intermediate re-characterization [1].

Synthetic Methodology Development for Chemoselective Amide Reduction in the Presence of Aryl Trifluoromethyl Groups

The compound's dual functional group presentation (benzamide carbonyl adjacent to an ortho-CF3 group) makes it a useful substrate for developing or benchmarking chemoselective reduction methods [1]. The documented BH3·DMS reduction in US9035063B2 provides a baseline protocol against which newer reduction methodologies (e.g., catalytic hydrosilylation, diboron reagents) can be compared for functional group tolerance, particularly given the sensitivity of the trifluoromethyl group to strongly reducing conditions.

Process Chemistry Scale-Up of RET Inhibitor Building Blocks for Preclinical Candidate Advancement

The patent-described amide coupling procedure uses 15 g of 4-amino-2-trifluoromethyl-benzoic acid to generate 20 g of the target compound in 89% yield, demonstrating scalability to multi-gram quantities [1]. The compound's availability from multiple global suppliers (Bidepharm, Fujifilm Wako/Combi-Blocks) at 95-98% purity provides supply chain redundancy for teams advancing RET inhibitor candidates through preclinical development, where consistent intermediate quality and availability are critical for GLP toxicology batch manufacturing [1].

Quote Request

Request a Quote for (4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.